

Spectroscopic and Mechanistic Insights into 8-Hydroxypinoresinol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the lignan **8-hydroxypinoresinol**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for acquiring such data and explores the potential anti-inflammatory mechanism of action through the NF-κB signaling pathway.

Spectroscopic Data of 8-Hydroxypinoresinol

The structural elucidation of **8-hydroxypinoresinol**, a naturally occurring lignan found in various plant species, relies heavily on modern spectroscopic techniques. The following tables summarize the key NMR and MS data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for (-)-**8-hydroxypinoresinol** are presented below. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR (Proton NMR) Data for (-)-8-Hydroxypinoresinol



Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.91	d	1.8
5	6.78	d	8.0
6	6.83	dd	8.0, 1.8
7	4.72	d	4.2
8	3.12	m	
9α	3.85	dd	9.2, 3.6
9β	4.25	dd	9.2, 6.8
2'	6.90	d	1.8
5'	6.77	d	8.0
6'	6.82	dd	8.0, 1.8
7'	4.95	d	5.0
8'	3.50	m	
9'α	3.80	dd	9.0, 4.0
9'β	4.15	dd	9.0, 7.0
3-OCH₃	3.88	S	
3'-OCH₃	3.87	S	

Solvent: CDCl₃. The assignments were based on HSQC and HMBC experiments.

Table 2: ¹³C NMR (Carbon-13 NMR) Data for (-)-8-Hydroxypinoresinol[1]



Atom No.	Chemical Shift (δ, ppm)
1	133.2
2	109.5
3	146.8
4	145.3
5	114.4
6	118.8
7	86.0
8	54.2
9	71.8
1'	131.0
2'	109.8
3'	146.5
4'	145.8
5'	114.5
6'	119.5
7'	82.5
8'	104.2
9'	61.0
3-OCH₃	56.0
3'-OCH₃	56.1

Solvent: $CDCl_3[2]$.

Mass Spectrometry (MS) Data



Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: LC-MS/MS Data for 8-Hydroxypinoresinol

Parameter	Value
Molecular Formula	C20H22O7
Molecular Weight	374.4 g/mol
Ionization Mode	ESI (Electrospray Ionization) - Negative
Precursor Ion [M-H] ⁻	m/z 373
Fragment Ions	m/z 343, 313

Data obtained from PubChem LC-MS/MS spectrum.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of lignans and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

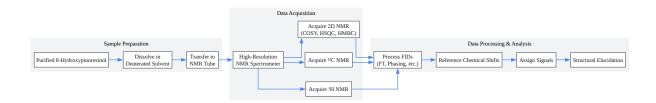
A standard protocol for the NMR analysis of a lignan like **8-hydroxypinoresinol** is as follows:

- Sample Preparation: Approximately 5-10 mg of purified **8-hydroxypinoresinol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.



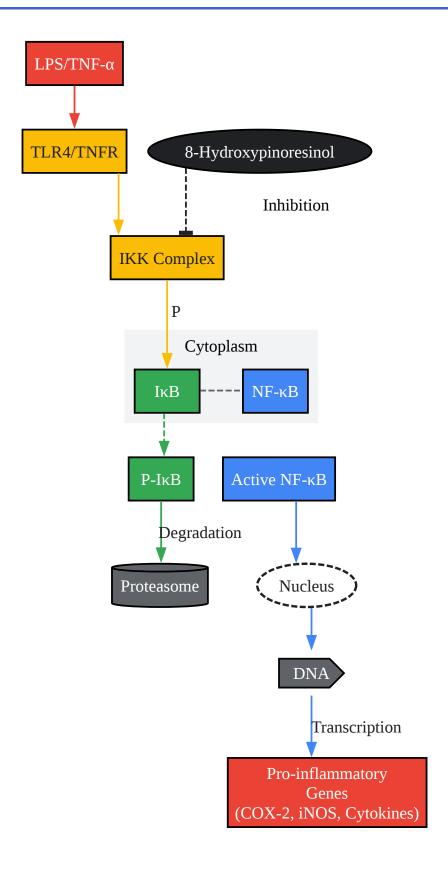
- ¹³C NMR Acquisition: One-dimensional carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are required.
- 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
- Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Experimental Workflow for NMR Analysis









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